2-(4-Methyl-2-phenyl-1H-imidazol-1-yl)butanedioic acid
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Overview
Description
2-(4-Methyl-2-phenyl-1H-imidazol-1-yl)succinic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the imidazole ring in this compound imparts unique chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-phenyl-1H-imidazol-1-yl)succinic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the succinic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the imidazole nitrogen atoms.
Scientific Research Applications
2-(4-Methyl-2-phenyl-1H-imidazol-1-yl)succinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be explored for similar therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-phenyl-1H-imidazol-1-yl)succinic acid depends on its specific application. In biological systems, the imidazole ring can interact with various molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site or as a receptor agonist/antagonist by mimicking or blocking the natural ligand. The succinic acid moiety can also participate in metabolic pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazole: Lacks the succinic acid moiety, making it less versatile in terms of chemical reactivity and biological activity.
4-Methyl-2-phenyl-1H-imidazole:
Succinic acid derivatives: Compounds with different substituents on the succinic acid moiety, leading to variations in chemical and biological properties.
Uniqueness
2-(4-Methyl-2-phenyl-1H-imidazol-1-yl)succinic acid is unique due to the combination of the imidazole ring and the succinic acid moiety. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
88660-90-6 |
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Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-(4-methyl-2-phenylimidazol-1-yl)butanedioic acid |
InChI |
InChI=1S/C14H14N2O4/c1-9-8-16(11(14(19)20)7-12(17)18)13(15-9)10-5-3-2-4-6-10/h2-6,8,11H,7H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
ATOFTLRGFAVVIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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